
(S)-Adamantane-1-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Adamantane-1-sulfinamide is a chiral sulfinamide derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure The compound features a sulfinamide group attached to the adamantane framework, which imparts distinct chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Adamantane-1-sulfinamide typically involves the reaction of adamantane with sulfinyl chloride in the presence of a chiral auxiliary or catalyst to ensure the formation of the desired enantiomer. The reaction is usually carried out under controlled temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-Adamantane-1-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfonamides
Reduction: Amines
Substitution: Various substituted adamantane derivatives
Wissenschaftliche Forschungsanwendungen
(S)-Adamantane-1-sulfinamide has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including antiviral and anticancer activities.
Industry: this compound is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (S)-Adamantane-1-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinamide group can form hydrogen bonds and other non-covalent interactions with target molecules, modulating their activity. In medicinal applications, this can result in the inhibition of viral replication or the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Adamantane: The parent hydrocarbon structure, lacking the sulfinamide group.
Adamantane-1-amine: An amine derivative of adamantane.
Adamantane-1-sulfonamide: A sulfonamide derivative of adamantane.
Comparison: (S)-Adamantane-1-sulfinamide is unique due to the presence of the chiral sulfinamide group, which imparts distinct stereochemical properties and reactivity. Compared to adamantane and its other derivatives, this compound offers enhanced potential for asymmetric synthesis and specific biological interactions, making it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C10H17NOS |
|---|---|
Molekulargewicht |
199.32 g/mol |
IUPAC-Name |
(S)-adamantane-1-sulfinamide |
InChI |
InChI=1S/C10H17NOS/c11-13(12)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2/t7?,8?,9?,10?,13-/m0/s1 |
InChI-Schlüssel |
KTBSFNUZIBDNCL-AOMCXTAVSA-N |
Isomerische SMILES |
C1C2CC3CC1CC(C2)(C3)[S@](=O)N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)S(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




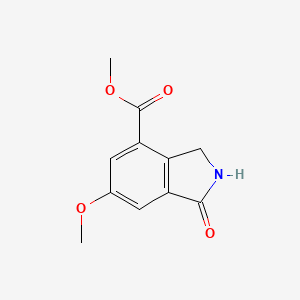
![4-(Benzyloxy)-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13914738.png)
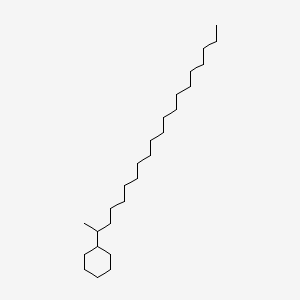
![N-[6-Methoxy-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide](/img/structure/B13914751.png)


![3-Bromo-5,6-dichloro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13914774.png)
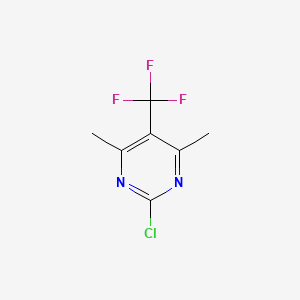
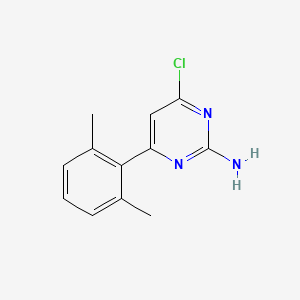
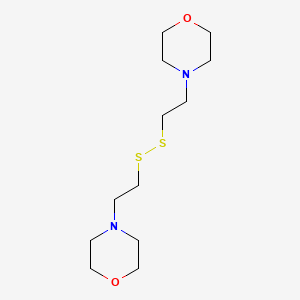
![7-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13914806.png)

